

Verifying the Specificity of ATR Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	Atr-IN-14	
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A critical aspect in the development of kinase inhibitors is ensuring their specificity to the intended target. This guide provides a framework for researchers, scientists, and drug development professionals to understand and evaluate the kinase selectivity of ATR (Ataxia telangiectasia and Rad3-related) inhibitors. While comprehensive public data for the preclinical compound **Atr-IN-14** is not available, we will use the well-characterized clinical-stage inhibitors, Ceralasertib (AZD6738) and Berzosertib (VE-822), as examples to illustrate the process and importance of kinase panel screening.

The ataxia telangiectasia and Rad3-related (ATR) kinase is a pivotal regulator of the DNA damage response (DDR), making it a significant target in cancer therapy.[1] Small molecule inhibitors targeting ATR have shown promise, but their efficacy and safety are intrinsically linked to their selectivity. A lack of specificity can lead to off-target effects and potential toxicity. Therefore, rigorous kinase profiling is an indispensable step in their preclinical and clinical development.

Comparative Selectivity of ATR Inhibitors

Comprehensive kinase profiling is essential to understand the full spectrum of a compound's activity. The following table summarizes publicly available data for Ceralasertib and Berzosertib against ATR and other closely related kinases in the PI3K-related kinase (PIKK) family. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, where a lower value indicates greater potency.



Kinase	Ceralasertib (AZD6738) IC50/Ki (nM)	Berzosertib (VE-822) IC50/Ki (nM)
ATR	1[2], <0.2 (Ki)[1]	19[3], <0.2 (Ki)[4]
ATM	>5000[2]	2600[5], 34 (Ki)[4]
DNA-PK	>5000[2]	18100[3]
mTOR	5700 (GI50)[2]	>1000[4]
РІЗКу	-	220[4]

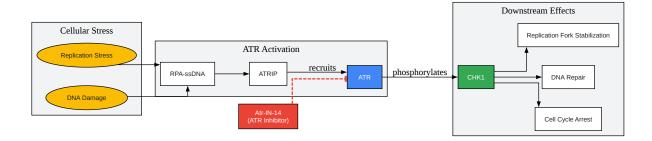
Note: IC50 and Ki values can vary depending on the specific assay conditions and should be compared with caution across different studies.[1]

As the data illustrates, Ceralasertib demonstrates high potency for ATR and significant selectivity against other PIKK family members like ATM and DNA-PK.[2] A broad kinase screen of over 400 kinases indicated that none were inhibited by more than 50% at a 1μM concentration of Ceralasertib.[6][7] Berzosertib also potently inhibits ATR but shows some activity against ATM and PI3Ky at higher concentrations.[3][4]

The ATR Signaling Pathway

ATR plays a crucial role in the cellular response to DNA damage, particularly from replication stress. When activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.[8] Inhibition of ATR disrupts this critical signaling pathway.





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ATR signaling cascade initiated by cellular stress.

Experimental Protocols for Kinase Profiling

Verifying the specificity of a kinase inhibitor like **Atr-IN-14** involves screening it against a large panel of kinases. Below are descriptions of two widely used methodologies.

In Vitro Kinase Profiling Assay (e.g., KINOMEscan™)

This method is a competitive binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.

Objective: To determine the dissociation constants (Kd) or percentage of inhibition for a test compound against a comprehensive kinase panel.

Methodology:

 Assay Components: The assay typically involves three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[9]



- Competitive Binding: The test compound is incubated with the DNA-tagged kinase. This
 mixture is then applied to the immobilized ligand. If the test compound binds to the kinase's
 active site, it will compete with and prevent the kinase from binding to the immobilized ligand.
 [10]
- Quantification: The amount of kinase that remains bound to the immobilized ligand is
 quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase
 indicates a stronger interaction between the test compound and the kinase.[10]
- Data Analysis: The results are often expressed as the percentage of kinase activity remaining compared to a control (e.g., DMSO). By testing a range of compound concentrations, a dose-response curve can be generated to calculate the Kd for each kinase in the panel.[1]

In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

This assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced during the kinase reaction.

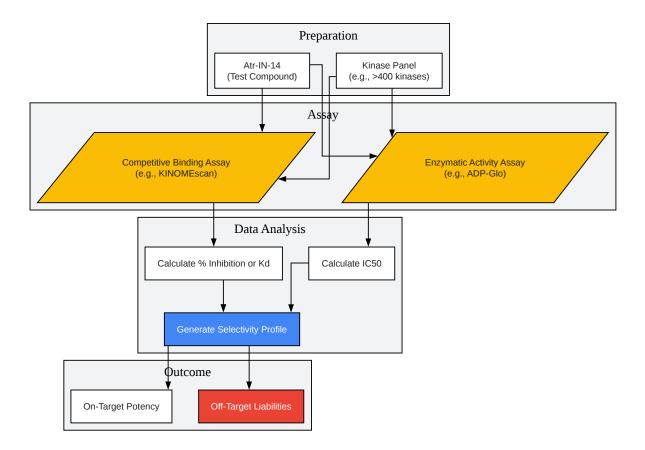
Objective: To determine the IC50 value of a test compound against a panel of kinases.

Methodology:

- Kinase Reaction: The kinase, its substrate, and ATP are incubated with varying concentrations of the test compound. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.[11]
- ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.[12]
- ADP to ATP Conversion: A detection reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP.[12]
- Luminescence Detection: The newly synthesized ATP is then measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP generated in the initial kinase reaction.[11]



• Data Analysis: The luminescent signal is measured with a luminometer. A decrease in signal in the presence of the test compound indicates inhibition of the kinase. An IC50 value is calculated from the dose-response curve.



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Experimental workflow for kinase specificity profiling.

Conclusion



The kinase selectivity profile is a cornerstone for the development and application of any kinase inhibitor. While specific data for **Atr-IN-14** is not publicly available, the examples of Ceralasertib and Berzosertib highlight the high degree of selectivity that can be achieved and underscore the importance of comprehensive profiling. The detailed experimental protocols provide a roadmap for researchers to conduct their own specificity studies. For the continued advancement of targeted cancer therapies, it is crucial that such fundamental data is generated and made accessible to the scientific community to enable informed decisions and foster reproducible research.

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